molecular formula C32H43NO4 B1667750 Bardoxolone methyl CAS No. 218600-53-4

Bardoxolone methyl

Numéro de catalogue: B1667750
Numéro CAS: 218600-53-4
Poids moléculaire: 505.7 g/mol
Clé InChI: WPTTVJLTNAWYAO-UFHYVYMVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bardoxolone methyl, also known as methyl bardoxolonate, is an experimental and orally bioavailable semi-synthetic triterpenoid. It is based on the scaffold of the natural product oleanolic acid. This compound has been investigated for its potential therapeutic effects, particularly in the treatment of chronic kidney disease and various cancers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bardoxolone methyl is synthesized from oleanolic acid through a series of chemical reactions. The synthetic route involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity. The process typically includes:

Analyse Des Réactions Chimiques

Thiol Adduct Formation

Bardoxolone methyl and its epoxide derivative (13 ) react irreversibly with thiols via Michael addition or epoxide ring-opening (Figure 6 ) :

Reaction with Model Thiols

CompoundThiol TargetReaction TypeStabilityReference
CDDO-Meβ-Mercaptoethanol (β-ME)ReversibleHeat-sensitive
CDDO-epoxide (13 )β-ME + TEA (triethylamine)IrreversibleStable at elevated temperatures
CDDO-epoxide (13 )Glutathione (GSH)Covalent adducts (Cys-47 in GSTP1)Proteasome-dependent degradation
  • Mechanism : CDDO-epoxide undergoes nucleophilic attack by cysteine residues (e.g., Cys-257, -273 in Keap1), forming stable β-hydroxy sulfide adducts (Figure 7 ) .

Metabolic Reactions

This compound undergoes hepatic metabolism, primarily involving epoxidation, GSH conjugation, and nitrile elimination (Figure 2 ) :

Key Metabolic Pathways in Human Hepatocytes

MetaboliteReaction TypeEnzymes/AgentsBiological ImpactReference
M4 (BARD-Me epoxide)EpoxidationCytochrome P450Increased electrophilicity
M5 (Alcohol)Epoxide reductionGSH-dependentReactivation of parent compound
M8 (Ketone)Oxidative eliminationGSH-mediated cyanide releasePotential toxicity
  • Notable Reaction :

    • Oxidative Elimination of Nitrile :

      CDDO epoxide+GSHCyanohydrinKetone+HCN\text{CDDO epoxide}+\text{GSH}\rightarrow \text{Cyanohydrin}\rightarrow \text{Ketone}+\text{HCN}

      This pathway releases cyanide, a toxic byproduct, under high GSH concentrations (Figure 3 ) .

Covalent Protein Modification

This compound covalently modifies cysteine residues in proteins, altering their function:

Targeted Proteins and Residues

ProteinCysteine Residue ModifiedFunctional ConsequenceReference
Keap1Cys-257, Cys-273, Cys-288Nrf2 activation, antioxidant response
GSTP1Cys-47Inhibition of detoxification activity
IKKβCys-179NF-κB pathway suppression
  • Competitive Binding : Preincubation with CDDO-Me blocks 13 ’s modification of Cys-47 in GSTP1, confirming shared targets .

Degradation via PROTAC Conjugation

This compound has been conjugated to JQ1 (a BET inhibitor) to create bifunctional degraders (Figure 2A ) :

PROTAC VariantStructural ModificationBRD4 Degradation EfficiencyReference
CDDO–JQ1α-Cyanoenone intactHigh (IC₅₀ < 1 μM)
H₂-CDDO–JQ1Hydrogenated enoneNone
de-CN-CDDO–JQ1Cyano group removedNone
  • Critical Functional Groups : The α-cyanoenone moiety is essential for both Nrf2 activation and PROTAC activity .

Stability and Reversibility

  • pH Sensitivity : Epoxide intermediates (e.g., 6 ) undergo acid-catalyzed ring-opening to ketones (Scheme 2 ) .

  • Thermal Stability : Thiol adducts of 13 remain stable at 37°C, unlike reversible adducts from CDDO-Me .

Applications De Recherche Scientifique

Mécanisme D'action

Bardoxolone methyl exerts its effects through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The compound covalently binds to reactive cysteine residues on Kelch-like ECH-associated protein 1 (Keap1), releasing Nrf2. This leads to the transcription of antioxidant and cytoprotective genes. Additionally, this compound inhibits NF-κB, reducing inflammation .

Comparaison Avec Des Composés Similaires

Bardoxolone methyl is part of a class of synthetic triterpenoids derived from oleanolic acid. Similar compounds include:

Uniqueness: this compound is unique due to its potent activation of the Nrf2 pathway and inhibition of the NF-κB pathway, making it a promising candidate for treating diseases associated with oxidative stress and inflammation .

Activité Biologique

Bardoxolone methyl (CDDO-Me) is a synthetic triterpenoid that has garnered significant attention due to its biological activity, particularly its role as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is crucial for cellular defense against oxidative stress and inflammation, making this compound a candidate for treating various diseases, including chronic kidney disease (CKD) and certain cancers.

This compound exerts its effects primarily through the activation of the Nrf2 pathway, which leads to the transcription of genes involved in antioxidant defense and detoxification. This activation helps mitigate oxidative stress and inflammation, both of which are key contributors to the progression of CKD and other conditions.

Kidney Function Improvement

A pivotal study assessed this compound's efficacy in patients with moderate to severe CKD and type 2 diabetes. The study design was an open-label, single-arm trial involving 20 patients who received increasing doses of this compound over 56 days. The results indicated:

  • Significant Increase in eGFR : The estimated glomerular filtration rate (eGFR) increased by 7.2 ml/min/1.73 m² from baseline (p < 0.001), with approximately 90% of patients showing improvement.
  • Reduction in Serum Creatinine : A decrease of 0.3 mg/dl in serum creatinine levels was observed, alongside a reduction in blood urea nitrogen by 4.9 mg/dl.
  • Creatinine Clearance : An increase in creatinine clearance by 14.6 ml/min/1.73 m² was noted without changes in the 24-hour creatinine excretion rate, suggesting enhanced tubular secretion rather than decreased production .

Safety Profile

The safety profile was favorable, with no life-threatening adverse events reported. Minor side effects included muscle spasms and increases in transaminases, likely related to Nrf2 activation, which enhances insulin sensitivity and glucose uptake .

Anti-Cancer Activity

This compound has also been investigated for its potential anti-cancer properties. In preclinical studies, it demonstrated the ability to inhibit leukemic cell survival by targeting pro-survival molecules such as STAT3. This suggests a dual role where this compound may not only protect renal function but also serve as a therapeutic agent against certain malignancies .

Anti-Viral Activity

Recent research has identified this compound's efficacy against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies showed that it inhibits viral replication in Vero cells with effective concentrations (EC50) of 0.29 μM and 0.43 μM for this compound and bardoxolone, respectively . This finding opens avenues for exploring this compound as a potential treatment option during viral outbreaks.

Summary of Clinical Findings

Study Population Dosage eGFR Change Serum Creatinine Change Safety Profile
CKD Study20 patients with CKD25 mg → 75 mg daily+7.2 ml/min/1.73 m² (p < 0.001)-0.3 mg/dlNo life-threatening events
Cancer StudiesOncology patientsVariableNot specifiedReduced levels observedMinor side effects noted
Anti-SARS-CoV-2 StudyVero cellsNot applicableNot applicableNot applicableSafe at tested concentrations

Propriétés

Key on ui mechanism of action

RTA 402 inhibits the activity of nuclear factor kappa-B (NF-kB) activated by tumor necrosis factor (TNF) and other inflammatory agents in a variety of cancer cells. It is a novel targeted cancer therapy with a unique mechanism of action. It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways. As a result, the drug is toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells.

Numéro CAS

218600-53-4

Formule moléculaire

C32H43NO4

Poids moléculaire

505.7 g/mol

Nom IUPAC

methyl (4aS,6aR,6bS,12aS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20?,22?,24?,29-,30+,31+,32-/m0/s1

Clé InChI

WPTTVJLTNAWYAO-UFHYVYMVSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

SMILES isomérique

C[C@@]12CC[C@]3(CCC(CC3C1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC

SMILES canonique

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Apparence

White to off-white solid powder

Key on ui other cas no.

218600-53-4

Pictogrammes

Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester
bardoxolone methyl
CDDO methyl ester
CDDO-Me
methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bardoxolone methyl
Reactant of Route 2
Bardoxolone methyl
Reactant of Route 3
Bardoxolone methyl
Reactant of Route 4
Reactant of Route 4
Bardoxolone methyl
Reactant of Route 5
Bardoxolone methyl
Reactant of Route 6
Reactant of Route 6
Bardoxolone methyl
Customer
Q & A

A: Bardoxolone methyl exerts its effects primarily by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , , , , , , , ] It achieves this by binding to Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2. This binding disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and induce the transcription of genes involved in antioxidant, anti-inflammatory, and cytoprotective responses. [, , ]

A: Activation of Nrf2 by this compound leads to the upregulation of various cytoprotective genes, including those encoding antioxidant enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), thioredoxin, catalase, superoxide dismutase, and heme oxygenase. [, ] This results in:

  • Reduced oxidative stress: By increasing the expression of antioxidant enzymes, this compound helps neutralize reactive oxygen species (ROS), mitigating oxidative damage within cells. [, , , ]
  • Suppressed inflammation: this compound inhibits the pro-inflammatory activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. [, , ]
  • Enhanced mitochondrial function: Studies indicate that this compound can improve mitochondrial function, potentially by reducing mitochondrial ROS production and preserving mitochondrial structure. [, ]

ANone: this compound has the molecular formula C31H44O3S and a molecular weight of 496.73 g/mol.

ANone: While specific spectroscopic data isn't provided in the provided research abstracts, it's standard practice to characterize novel compounds using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

ANone: The provided research papers primarily focus on the biological effects of this compound and do not delve into its material compatibility or stability under various conditions outside a biological context.

ANone: The provided research primarily focuses on this compound's role as a pharmacological agent interacting with specific biological pathways. There is no mention of catalytic properties or applications within these studies.

ANone: While not extensively detailed in the provided abstracts, computational chemistry techniques are likely employed in the development and study of this compound and its analogs. These techniques could include:

  • Quantitative structure-activity relationship (QSAR) modeling: To understand the relationship between the compound's structure and its biological activity. []
  • Molecular docking studies: To predict the binding affinity and interactions between this compound and its target proteins (e.g., Keap1). []
  • Molecular dynamics simulations: To study the dynamic behavior of the drug-target complex and gain insights into the mechanism of action. []

A: Research on this compound analogs, such as RTA 405 and dh404, provides insights into structure-activity relationships. [, ] Modifications to the bardoxolone scaffold can influence:

  • Potency: Small changes in the structure can significantly alter the compound's ability to activate Nrf2 and inhibit NF-κB. []
  • Selectivity: Structural modifications can influence the selectivity of the compound for different targets, potentially leading to fewer off-target effects. []
  • Toxicity: Some analogs, like RTA 405, showed increased toxicity in specific rodent models, highlighting the importance of careful SAR studies during drug development. [, ]

A: One study investigated the pharmacokinetics of an amorphous spray-dried dispersion formulation of this compound, finding that food did not affect total drug exposure. [] This suggests efforts to optimize the compound's pharmacokinetic properties through formulation development.

ANone: While not extensively detailed, several studies mention key aspects of this compound's PK/PD profile:

  • Absorption: this compound is orally bioavailable, as evidenced by its administration in both preclinical and clinical studies. [, , ]

ANone: In vivo studies, including clinical trials, have demonstrated that this compound can:

  • Increase estimated glomerular filtration rate (eGFR): Multiple studies report significant increases in eGFR, a measure of kidney function, in patients with chronic kidney disease (CKD) and type 2 diabetes mellitus (T2DM) treated with this compound. [, , , , , , , ]
  • Reduce blood urea nitrogen (BUN), serum phosphorus, and serum uric acid levels: Improvements in these markers of kidney function have also been observed in clinical trials. [, ]
  • Increase albuminuria: An increase in urinary albumin excretion has been reported in some studies, which could be a potential concern. [, , ]
  • Affect electrolyte balance: Notably, this compound treatment has been associated with decreases in serum magnesium levels. []

ANone: this compound's effects have been investigated in various in vitro models, including:

  • Cultured cells: Studies have utilized cell lines, including macrophages, endothelial cells, and proximal tubular cells, to investigate the compound's impact on inflammation, oxidative stress, and mitochondrial function. [, , ]

ANone: Several animal models have been employed to assess this compound's therapeutic potential:

  • Rodent models of CKD: Studies have utilized models like the Institute of Cancer Research-derived glomerulonephritis (ICGN) mouse model and the Zucker diabetic fatty (ZDF) rat model to investigate the compound's effects on kidney function and disease progression. [, ]
  • Models of diabetic complications: this compound has been tested in models of diabetic nephropathy, a common complication of diabetes, to evaluate its renoprotective effects. [, ]

ANone: Clinical trials have yielded both promising and concerning results:

  • Phase II trials: Early phase II trials demonstrated that this compound could significantly improve eGFR in patients with CKD and T2DM. [, , ] These findings generated considerable enthusiasm for its potential as a novel treatment option.
  • Phase III BEACON trial: The larger phase III BEACON trial was prematurely terminated due to safety concerns, including an increased risk of heart failure and cardiovascular events in the this compound group. [, , , , , ]
  • Ongoing AYAME trial: A Japanese phase III trial (AYAME) is currently underway, focusing on patients with a wider range of eGFR and albuminuria levels and excluding those with risk factors for heart failure. [] This trial aims to provide further insights into the long-term efficacy and safety of this compound in a more carefully selected patient population.

ANone: The provided research abstracts do not discuss specific resistance mechanisms to this compound or its relation to other compounds.

ANone: While initial studies showed promise, later trials revealed concerning adverse effects:

  • Cardiovascular events: The BEACON trial reported a higher incidence of heart failure, fluid overload, and other cardiovascular events in patients receiving this compound. [, , , , ] This led to the trial's premature termination.
  • Liver enzyme elevations: Increases in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been observed in some studies. [, , , ] While often transient and reversible, these elevations raise concerns about potential liver toxicity.
  • Electrolyte imbalances: this compound treatment has been associated with decreases in serum magnesium levels, the clinical significance of which requires further investigation. []
  • Increased albuminuria: While this compound improved eGFR in some studies, it also led to increased albuminuria, a marker of kidney damage. [, , ] This paradoxical effect raises questions about its long-term impact on kidney health.

A: Research suggests that this compound's modulation of the endothelin pathway might play a role in its cardiovascular effects. [, ] Endothelin is a potent vasoconstrictor and its dysregulation can contribute to fluid retention, hypertension, and heart failure. This compound's effects on the endothelin pathway, particularly in the context of CKD, require further investigation to understand its role in the observed adverse events.

ANone: The provided research focuses on the systemic effects of this compound. Specific drug delivery and targeting strategies are not discussed.

ANone: While not extensively explored in the abstracts, potential biomarkers for monitoring this compound's effects could include:

  • Nrf2 target genes: Measuring the expression of Nrf2-regulated genes (e.g., NQO1, HO-1) in peripheral blood mononuclear cells (PBMCs) or kidney tissue could provide insights into Nrf2 pathway activation. []
  • Inflammatory markers: Assessing levels of inflammatory cytokines, such as TNF-α, IL-6, and MCP-1, could help monitor the drug's anti-inflammatory effects. []
  • Markers of oxidative stress: Measuring oxidative stress markers, such as malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG), could help evaluate the drug's antioxidant activity. []
  • Electrolytes: Monitoring serum magnesium levels would be essential due to the observed decreases associated with this compound treatment. []

ANone: While not detailed in the abstracts, common analytical techniques for characterizing and quantifying this compound likely include:

    ANone: The provided research does not address the environmental impact or degradation of this compound.

    A: One study investigated the dissolution properties of this compound using a spray-dried dispersion formulation, suggesting efforts to enhance its solubility and bioavailability. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.